Propanedinitrile, [4-(trifluoromethyl)phenyl]-
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Overview
Description
Propanedinitrile, also known by its systematic name 4-(trifluoromethyl)benzonitrile , has the chemical formula C10H5F3N2 . It is a colorless to pale yellow crystalline compound. Here’s a brief introduction:
Chemical Name: Propanedinitrile, [4-(trifluoromethyl)phenyl]-
CAS Number: 155395-64-5
Molecular Weight: 210.16 g/mol
Preparation Methods
Synthetic Routes:: Propanedinitrile can be synthesized through various routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride, followed by dehydration. The reaction proceeds as follows:
4-(trifluoromethyl)benzaldehyde+hydroxylamine hydrochloride→Propanedinitrile
Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions. specific industrial processes for propanedinitrile are not widely documented.
Chemical Reactions Analysis
Propanedinitrile undergoes several types of reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group yields primary amines.
Substitution: Propanedinitrile can undergo nucleophilic substitution reactions.
Oxidation: Use strong oxidizing agents like potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like ammonia or alkylamines can replace the nitrile group.
- Oxidation: 4-(trifluoromethyl)benzoic acid
- Reduction: 4-(trifluoromethyl)benzylamine
Scientific Research Applications
Propanedinitrile finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of propanedinitrile’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Propanedinitrile’s uniqueness lies in its trifluoromethyl-substituted phenyl group. Similar compounds include benzonitriles and other nitrile derivatives.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Properties
CAS No. |
155395-64-5 |
---|---|
Molecular Formula |
C10H5F3N2 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8H |
InChI Key |
JCRHSXFVPQBYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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